4-(4-Iodobenzoyl)piperazin-2-one 4-(4-Iodobenzoyl)piperazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19942281
InChI: InChI=1S/C11H11IN2O2/c12-9-3-1-8(2-4-9)11(16)14-6-5-13-10(15)7-14/h1-4H,5-7H2,(H,13,15)
SMILES:
Molecular Formula: C11H11IN2O2
Molecular Weight: 330.12 g/mol

4-(4-Iodobenzoyl)piperazin-2-one

CAS No.:

Cat. No.: VC19942281

Molecular Formula: C11H11IN2O2

Molecular Weight: 330.12 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Iodobenzoyl)piperazin-2-one -

Specification

Molecular Formula C11H11IN2O2
Molecular Weight 330.12 g/mol
IUPAC Name 4-(4-iodobenzoyl)piperazin-2-one
Standard InChI InChI=1S/C11H11IN2O2/c12-9-3-1-8(2-4-9)11(16)14-6-5-13-10(15)7-14/h1-4H,5-7H2,(H,13,15)
Standard InChI Key ISBIAJVZZFEBLG-UHFFFAOYSA-N
Canonical SMILES C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)I

Introduction

Structural and Molecular Characteristics

The molecular architecture of 4-(4-Iodobenzoyl)piperazin-2-one comprises a six-membered piperazine ring with a ketone group at the 2-position and a 4-iodobenzoyl substituent at the 4-position. The piperazine ring typically adopts a chair conformation, as observed in analogous structures such as 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, where the ring’s chair conformation minimizes steric strain . The dihedral angle between the benzoyl group and the aromatic ring in related compounds is approximately 80°, suggesting a similar spatial arrangement in 4-(4-Iodobenzoyl)piperazin-2-one .

Table 1: Calculated Physicochemical Properties of 4-(4-Iodobenzoyl)piperazin-2-one

PropertyValue
Molecular FormulaC₁₁H₁₁IN₂O₂
Molecular Weight329.13 g/mol
IUPAC Name4-(4-Iodobenzoyl)piperazin-2-one
Key Functional GroupsPiperazin-2-one, Iodobenzoyl

The presence of the iodine atom introduces significant steric and electronic effects, influencing both reactivity and intermolecular interactions. For instance, iodine’s polarizability enhances halogen-bonding capabilities, which can stabilize crystal packing or ligand-receptor interactions .

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis of 4-(4-Iodobenzoyl)piperazin-2-one can be approached through two primary routes:

  • Acylation of Piperazin-2-one: Reaction of piperazin-2-one with 4-iodobenzoyl chloride in the presence of a base such as triethylamine.

  • Ring Formation via Cyclization: Construction of the piperazin-2-one ring from a linear precursor, followed by iodobenzoyl introduction.

Stepwise Synthesis

A plausible synthetic route, inspired by methods for analogous compounds , involves:

  • Michael Addition: Benzylamine and methyl acrylate undergo Michael addition in methanol to form a β-amino ester intermediate.

  • Dieckmann Cyclization: The intermediate undergoes intramolecular cyclization under basic conditions (e.g., sodium methoxide) to yield 1-benzylpiperazin-2-one.

  • Debenzylation and Acylation: Catalytic hydrogenation removes the benzyl group, followed by acylation with 4-iodobenzoyl chloride to introduce the iodobenzoyl moiety.

Critical Reaction Parameters:

  • Temperature: Cyclization typically requires reflux conditions (80–100°C) .

  • Catalysts: Palladium on carbon (Pd/C) facilitates debenzylation under hydrogen atmosphere .

  • Purification: Recrystallization from ethanol-water mixtures enhances purity .

Physicochemical Properties and Characterization

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of piperazin-2-one) and ~1650 cm⁻¹ (amide C=O of benzoyl group) .

  • NMR Spectroscopy:

    • ¹H NMR: A singlet at δ 3.5–4.0 ppm (piperazine CH₂ groups), aromatic protons at δ 7.3–7.8 ppm (4-iodophenyl) .

    • ¹³C NMR: Carbonyl signals at δ 165–175 ppm (piperazin-2-one and benzoyl C=O) .

Crystallographic Insights

In related structures, such as 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, the iodobenzoyl group participates in C–H⋯O and C–H⋯π interactions, forming three-dimensional supramolecular networks . Similar behavior is anticipated for 4-(4-Iodobenzoyl)piperazin-2-one, with iodine contributing to halogen bonding (I⋯N/O interactions) .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The iodine atom in the 4-iodobenzoyl group is susceptible to nucleophilic displacement. For example:

  • Azidation: Reaction with sodium azide (NaN₃) in dimethylformamide (DMF) yields 4-(4-azidobenzoyl)piperazin-2-one .

  • Suzuki Coupling: Palladium-catalyzed coupling with aryl boronic acids replaces iodine with aromatic groups .

Oxidation and Reduction

  • Oxidation: The ketone in piperazin-2-one can be oxidized to a lactam oxide using m-chloroperbenzoic acid (mCPBA) .

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, yielding 4-(4-iodobenzoyl)piperazine .

Halogen Bonding in Supramolecular Assembly

The iodine atom’s role in directing crystal packing is exemplified in structures where I⋯N halogen bonds stabilize layered architectures . Such interactions could enhance the material’s thermal stability or co-crystallization propensity.

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